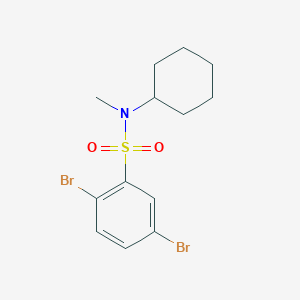![molecular formula C10H11NO8S2 B241547 Methyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfonyl}acetate](/img/structure/B241547.png)
Methyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfonyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfonyl}acetate, commonly known as MNSA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MNSA is a sulfone ester that has been found to exhibit a range of biological activities, making it a promising candidate for use in various fields of study.
Mécanisme D'action
The mechanism of action of MNSA is not yet fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways within cells. Studies have shown that MNSA can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, MNSA has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
MNSA has been found to exhibit a range of biochemical and physiological effects, including the inhibition of inflammation and the growth of cancer cells. Additionally, MNSA has been found to exhibit antibacterial activity, making it a potential candidate for use in the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MNSA in lab experiments is its ability to exhibit a range of biological activities, making it a versatile compound for use in various fields of study. Additionally, MNSA has been found to exhibit a high degree of purity when synthesized using the appropriate methods. However, one limitation of using MNSA is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for the study of MNSA. One potential area of research is the development of MNSA-based drugs for the treatment of various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of MNSA and its potential applications in various fields of study. Finally, the potential toxicity of MNSA should be further investigated to determine its safety for use in various applications.
Méthodes De Synthèse
MNSA can be synthesized through a multi-step process involving the reaction of various chemical reagents. One commonly used method involves the reaction of 2-nitro-4-chloromethylbenzenesulfonic acid with methylsulfonyl chloride, followed by the reaction of the resulting intermediate with acetic anhydride. This method has been found to yield MNSA with a high degree of purity.
Applications De Recherche Scientifique
MNSA has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. These properties make it a promising candidate for use in various fields of study, including drug discovery and development, as well as in the study of various diseases and conditions.
Propriétés
Formule moléculaire |
C10H11NO8S2 |
|---|---|
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
methyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate |
InChI |
InChI=1S/C10H11NO8S2/c1-19-10(12)6-21(17,18)9-4-3-7(20(2,15)16)5-8(9)11(13)14/h3-5H,6H2,1-2H3 |
Clé InChI |
HKKLFINOUBKXPO-UHFFFAOYSA-N |
SMILES |
COC(=O)CS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |
SMILES canonique |
COC(=O)CS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241466.png)





![[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B241480.png)
![Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B241483.png)
![{3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B241493.png)


![Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241502.png)


